molecular formula C14H22N2O2S2 B13951755 3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13951755
M. Wt: 314.5 g/mol
InChI Key: OOWSBMHUTPIZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a tert-butyl ester group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazole or pyrrolidine rings.

Scientific Research Applications

3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiazol-5-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22N2O2S2

Molecular Weight

314.5 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-5-4-11(7-16)8-19-9-12-6-15-10-20-12/h6,10-11H,4-5,7-9H2,1-3H3

InChI Key

OOWSBMHUTPIZFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.